(4-Bromo-3-methylisoxazol-5-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-bromo-3-methyl-1,2-oxazol-5-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO2/c1-3-5(6)4(2-8)9-7-3/h8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFXRMJDKKFWTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Transformations of 4 Bromo 3 Methylisoxazol 5 Yl Methanol
Transformations Involving the C-4 Bromo Substituent
The bromine atom at the C-4 position of the isoxazole (B147169) ring is a key functional handle for introducing molecular diversity. Its reactivity is primarily exploited through nucleophilic displacement and palladium-catalyzed cross-coupling reactions.
The isoxazole ring is considered an electron-deficient aromatic system, which in principle, makes it susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a potent nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity is subsequently restored upon the expulsion of the bromide ion.
However, unlike rings bearing strongly electron-withdrawing groups (such as a nitro group), the activation of the C-4 position in (4-Bromo-3-methylisoxazol-5-yl)methanol by the isoxazole ring alone can be modest. Consequently, forcing conditions or highly reactive nucleophiles may be required to achieve efficient substitution. While specific examples involving this compound are not extensively documented, studies on analogous halogenated azoles, such as bromoimidazoles, have shown that displacement of the halogen is feasible with potent nucleophiles like thiolates or alkoxides. rsc.org The reaction outcome is highly dependent on the nucleophile, solvent, and temperature.
Table 1: Potential Nucleophilic Displacement Reactions at C-4
| Nucleophile | Potential Product | Reaction Type |
|---|---|---|
| Sodium Methoxide (NaOMe) | (4-Methoxy-3-methylisoxazol-5-yl)methanol | SNAr |
| Sodium Thiophenoxide (NaSPh) | (3-Methyl-4-(phenylthio)isoxazol-5-yl)methanol | SNAr |
| Sodium Azide (NaN₃) | (4-Azido-3-methylisoxazol-5-yl)methanol | SNAr |
This table is illustrative of potential transformations based on established SNAr principles.
Palladium-catalyzed cross-coupling reactions represent one of the most powerful and widely used methods for C-C and C-heteroatom bond formation, and the C-4 bromo substituent serves as an excellent electrophilic partner in these transformations.
The Suzuki-Miyaura coupling involves the reaction of the bromo-isoxazole with an organoboron reagent, typically a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile for forming new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, vinyl, or alkyl groups at the C-4 position.
The catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with the boronic acid (activated by the base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
The Sonogashira coupling provides a direct route to C-4 alkynylated isoxazoles by reacting the bromo-isoxazole with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. Research on the Sonogashira coupling of 3,5-disubstituted-4-iodoisoxazoles has demonstrated high efficiency, affording the corresponding 4-alkynylisoxazoles in excellent yields. nih.gov Similar reactivity is expected for the 4-bromo analogue, although reaction conditions may need to be adjusted.
The Heck reaction couples the bromo-isoxazole with an alkene to form a new, more substituted alkene. The reaction involves the oxidative addition of the C-Br bond to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and a hydridopalladium species, which is converted back to the active Pd(0) catalyst by the base. Studies involving the synthesis of isoxazole libraries have successfully employed the Heck reaction on 4-iodoisoxazoles, indicating its applicability for C-4 functionalization. nih.gov
Table 2: Examples of C-4 Cross-Coupling Reactions on Haloisoxazole Analogues
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |
|---|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Phenylisoxazole derivative | nih.gov |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 4-(Phenylethynyl)isoxazole derivative | nih.gov |
Reactions of the C-5 Hydroxymethyl Group
The primary alcohol functionality of the C-5 hydroxymethyl group is amenable to a wide range of classical organic transformations, including oxidation, esterification, and etherification.
The hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Oxidation to Aldehydes : Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) are commonly employed for this transformation. Other modern methods, like the Swern or Dess-Martin periodinane oxidation, also provide efficient routes to the corresponding 4-bromo-3-methylisoxazole-5-carbaldehyde under mild conditions.
Oxidation to Carboxylic Acids : Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (generated in situ from CrO₃ and H₂SO₄, i.e., the Jones reagent), or ruthenium tetroxide (RuO₄). Care must be taken as the isoxazole ring may be sensitive to degradation under harsh oxidative or acidic conditions.
Esterification : The hydroxymethyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). A well-documented example is the Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). A study on the closely related (3-(4-bromophenyl)isoxazol-5-yl)methanol (B151348) demonstrated its successful esterification with isobutyric acid using H₂SO₄ as a catalyst, yielding the corresponding ester. researchgate.net
Table 3: Fischer Esterification of an Isoxazole-5-yl-methanol Analogue
| Alcohol Substrate | Carboxylic Acid | Catalyst | Product | Yield | Reference |
|---|
Etherification : Ethers can be synthesized from the hydroxymethyl group, most commonly via the Williamson ether synthesis. This SN2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then displaces a halide from a suitable alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the desired ether. The choice of a polar aprotic solvent, like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), is typical to facilitate the SN2 mechanism. jk-sci.commasterorganicchemistry.com
Beyond simple oxidation and substitution, other named reactions can be considered for transforming the hydroxymethyl group, although their applicability varies.
Chugaev Reaction : The Chugaev reaction is a thermal elimination process that converts an alcohol into an alkene via a xanthate ester intermediate. This reaction requires the presence of a hydrogen atom on the carbon adjacent (beta) to the alcohol-bearing carbon. In the case of this compound, the adjacent atom is the C-5 of the isoxazole ring, which does not bear a hydrogen atom. Therefore, the Chugaev elimination is not a viable reaction for this specific substrate as it cannot lead to the formation of a double bond without disruption of the aromatic isoxazole ring.
Corey-Kim Oxidation : As an alternative to PCC- or PDC-based oxidations, the Corey-Kim oxidation offers a mild pathway to synthesize the aldehyde from the primary alcohol. The reaction employs N-chlorosuccinimide (NCS) and dimethyl sulfide (B99878) (DMS), which react to form an electrophilic sulfur species. The alcohol attacks this species, and subsequent addition of a base, like triethylamine (B128534) (Et₃N), induces an elimination reaction that yields the aldehyde, DMS, and triethylammonium (B8662869) chloride. This method is often favored for its mild conditions and tolerance of various functional groups.
Reactivity of the Isoxazole Ring System in the Presence of Bromo and Hydroxymethyl Groups
The isoxazole ring, while aromatic, possesses a labile N-O bond that is susceptible to cleavage under various conditions, leading to a range of chemical transformations. The electron-withdrawing nature of the bromine atom at the C4 position and the presence of the hydroxymethyl group at C5 significantly modulate the reactivity of the isoxazole nucleus in this compound.
Ring-Opening and Rearrangement Reactions
The isoxazole ring can undergo cleavage through thermal or photochemical pathways, often leading to complex rearrangements. The substitution pattern on the ring plays a crucial role in determining the outcome of these reactions.
Photochemical irradiation of isoxazoles, particularly trisubstituted derivatives, can induce N-O bond homolysis, leading to the formation of a diradical intermediate. acs.org This intermediate can then rearrange through various pathways. For instance, photochemical studies on substituted isoxazoles have demonstrated their isomerization to oxazoles. acs.org This transformation is believed to proceed through an acyl azirine intermediate. In the context of this compound, UV irradiation could potentially lead to the formation of a corresponding oxazole (B20620) derivative.
Furthermore, the presence of a hydroxymethyl group at the C5 position can introduce additional rearrangement possibilities. Studies on related isoxazole-containing metabolites with a 5-hydroxymethyl moiety have shown novel intramolecular rearrangements under specific conditions, such as collision-induced dissociation in mass spectrometry. nih.gov These rearrangements can involve the participation of the hydroxymethyl group, leading to the formation of unique fragment ions through multi-step processes. While not a synthetic reaction in the traditional sense, this highlights the potential for the hydroxymethyl group to engage in neighboring group participation during ring transformations.
It is also worth noting that the isoxazole ring can be opened under reductive or basic conditions. The specific conditions required for the ring opening of this compound and the subsequent fate of the resulting intermediates would depend on the reagents and reaction conditions employed.
Cycloaddition Reactions
The isoxazole ring contains two double bonds and can potentially participate in cycloaddition reactions, either as a diene or a dienophile. However, ab initio computational studies have shown that isoxazoles are generally unreactive in Diels-Alder reactions due to high activation energies. acs.org Their aromatic character and the electronic distribution within the ring system make them poor dienes in conventional [4+2] cycloadditions.
Despite this general lack of reactivity, the electronic nature of the isoxazole can be modified to facilitate cycloaddition. For instance, in inverse-electron-demand Diels-Alder reactions, electron-deficient dienes react with electron-rich dienophiles. While there are no specific reports on this compound acting as a diene, related heterocyclic systems like oxazoles can be activated to participate in Diels-Alder reactions. nih.govacs.org Activation can be achieved by protonation or alkylation of the nitrogen atom, which lowers the energy of the LUMO of the diene, making it more susceptible to attack by an electron-rich dienophile. acs.org
Conversely, the C4-C5 double bond of the isoxazole ring could potentially act as a dienophile in reactions with highly reactive dienes. The presence of the electron-withdrawing bromine atom at C4 might enhance its dienophilic character. However, there is limited literature precedent for isoxazoles acting as dienophiles in Diels-Alder reactions.
It is more common for the isoxazole ring itself to be the product of a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This highlights the stability of the isoxazole ring system once formed.
Stereochemical Aspects of Reactions Involving this compound
The hydroxymethyl group at the C5 position of this compound introduces a prochiral center. Reactions involving this group can therefore have significant stereochemical implications.
For instance, enzymatic or chiral catalyst-mediated reactions could lead to the stereoselective transformation of the hydroxymethyl group. The synthesis of chiral drugs often relies on the introduction of chirality from achiral starting materials or the use of a chiral pool. nih.gov The hydroxymethyl group of the title compound could serve as a handle for the introduction of a new stereocenter.
Furthermore, the isoxazole ring itself can influence the stereochemical outcome of reactions at adjacent positions. For example, isoxazole-directed pinacol (B44631) rearrangements have been utilized for the stereocontrolled synthesis of molecules with angular stereogenic centers. This suggests that the rigid, planar structure of the isoxazole ring can provide a platform for diastereoselective transformations.
Spectroscopic and Advanced Analytical Characterization of 4 Bromo 3 Methylisoxazol 5 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For (4-Bromo-3-methylisoxazol-5-yl)methanol, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, would provide a complete picture of the atomic connectivity.
¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the different types of protons in the molecule. The methyl protons (CH₃) at the C3 position of the isoxazole (B147169) ring would likely appear as a singlet in the upfield region, typically around δ 2.0-2.5 ppm. The methylene (B1212753) protons (CH₂) of the hydroxymethyl group at the C5 position would also produce a singlet, expected further downfield, likely in the range of δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent oxygen atom and the aromatic isoxazole ring. The hydroxyl proton (-OH) signal is typically a broad singlet and its chemical shift can vary depending on solvent, concentration, and temperature.
¹³C NMR: The carbon NMR spectrum would reveal five distinct signals for each of the five carbon atoms in the molecule. The methyl carbon (C-CH₃) would appear at the highest field (lowest chemical shift), likely around δ 10-15 ppm. The methylene carbon (C-CH₂OH) would be found in the range of δ 55-65 ppm. The three carbon atoms of the isoxazole ring would have characteristic chemical shifts: C3 (bearing the methyl group) around δ 160-165 ppm, C4 (bearing the bromine atom) at a more shielded position around δ 95-105 ppm, and C5 (bearing the hydroxymethyl group) appearing significantly downfield, typically around δ 170-175 ppm.
2D NMR: To confirm these assignments, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be utilized. An HSQC experiment would show correlations between directly bonded protons and carbons (e.g., the methyl protons and the methyl carbon). An HMBC experiment would reveal longer-range couplings (2-3 bonds), for instance, showing a correlation between the methylene protons and the C4 and C5 carbons of the isoxazole ring, thus confirming the position of the hydroxymethyl group.
Table 1: Predicted NMR Spectroscopic Data for this compound
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||
| Chemical Shift (δ ppm) | Multiplicity | Assignment | Chemical Shift (δ ppm) |
| ~2.3 | Singlet | -CH₃ | ~12 |
| ~4.8 | Singlet | -CH₂OH | ~60 |
| Variable | Broad Singlet | -OH | ~100 |
| ~162 | |||
| ~172 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands. A prominent, broad band would appear in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the methyl and methylene groups would be observed around 2850-3000 cm⁻¹. Vibrations associated with the isoxazole ring (C=N and C=C stretching) are expected in the 1500-1650 cm⁻¹ region. Finally, a signal corresponding to the C-Br stretch would be present in the fingerprint region, typically between 500-600 cm⁻¹.
Table 2: Predicted IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3600-3200 | O-H Stretch (broad) | Alcohol |
| 3000-2850 | C-H Stretch | Methyl, Methylene |
| 1650-1500 | C=N, C=C Stretch | Isoxazole Ring |
| 600-500 | C-Br Stretch | Bromoalkane |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high precision. This allows for the determination of a compound's elemental composition and the confirmation of its molecular formula. For this compound, with a molecular formula of C₅H₆BrNO₂, the calculated monoisotopic mass is 190.9585 Da. HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ that matches this calculated value to within a very small margin of error (typically < 5 ppm). The presence of bromine would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by approximately 2 Da ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
X-ray Crystallography for Solid-State Structural Elucidation of Related Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound itself may not be publicly available, the technique has been successfully applied to numerous related bromo-isoxazole derivatives. chemicalbook.com For instance, the X-ray structure of 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole revealed torsion angles of approximately 40° and 36° between the aryl groups and the central isoxazole ring. chemicalbook.com If a suitable single crystal of this compound or a derivative could be grown, X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsional angles. This would confirm the planar structure of the isoxazole ring and the spatial orientation of the methyl, bromo, and hydroxymethyl substituents. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the crystal packing arrangement.
Chromatographic Techniques for Purity Assessment and Isolation (HPLC, GC-MS)
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for determining the purity of non-volatile organic compounds. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. Using a reversed-phase column (e.g., C18) and a mobile phase, such as a gradient of acetonitrile (B52724) and water, the compound would elute at a characteristic retention time. doi.org A detector, typically UV-Vis, would generate a chromatogram. The purity is assessed by the area of the main peak relative to the total area of all peaks; a pure sample would ideally show a single, sharp peak. doi.org
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While the hydroxyl group in this compound might require derivatization to increase volatility, GC-MS can be a powerful tool for identifying and quantifying impurities. chemicalbook.comnih.gov The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As components elute, they enter the mass spectrometer, which provides a mass spectrum for each peak, allowing for their identification by comparing the fragmentation patterns to spectral libraries. nih.gov
Computational Chemistry and Theoretical Investigations of 4 Bromo 3 Methylisoxazol 5 Yl Methanol
Electronic Structure and Bonding Analysis
A thorough analysis of the electronic structure of (4-Bromo-3-methylisoxazol-5-yl)methanol would provide fundamental insights into its chemical nature. Methods such as Density Functional Theory (DFT) and ab initio calculations could be employed to determine key electronic properties.
Key areas for investigation would include:
Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions would be crucial for understanding the molecule's reactivity. The HOMO-LUMO gap is a critical indicator of chemical stability.
Electron Density Distribution and Electrostatic Potential: Mapping the electron density would reveal the electron-rich and electron-deficient regions of the molecule. The electrostatic potential surface would highlight areas susceptible to electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis would offer a detailed picture of the bonding within the molecule, including the nature of the covalent bonds, lone pairs, and any hyperconjugative interactions that contribute to its stability.
Table 1: Hypothetical Electronic Properties of this compound Calculated at the B3LYP/6-311++G(d,p) level of theory.
| Property | Calculated Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.5 D |
Note: The data in this table is hypothetical and serves as an example of what would be obtained from such calculations.
Quantum Chemical Calculations for Prediction of Reactivity and Selectivity
Quantum chemical calculations are powerful tools for predicting the reactivity and selectivity of a molecule in various chemical reactions. For this compound, these calculations could predict its behavior in reactions such as nucleophilic substitution, oxidation, and reduction.
Predictive methodologies would involve:
Fukui Functions and Local Softness: These reactivity descriptors, derived from conceptual DFT, could identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attack.
Calculation of Reaction Barriers: By modeling potential reaction pathways and calculating the associated activation energies, the feasibility and selectivity of different transformations could be predicted. For instance, the susceptibility of the bromine atom to substitution or the reactivity of the hydroxymethyl group could be assessed.
Mechanistic Studies of Isoxazole (B147169) Ring Transformations and Functional Group Interconversions
Computational mechanistic studies could elucidate the pathways of reactions involving the isoxazole ring or the functional groups of this compound. Such studies are vital for understanding reaction outcomes and for designing new synthetic routes.
Potential areas of mechanistic investigation include:
Isoxazole Ring Opening: The isoxazole ring is known to undergo various transformations, including ring-opening reactions under thermal or photochemical conditions. Computational studies could model the transition states and intermediates involved in these processes.
Functional Group Interconversions: The interconversion of the hydroxymethyl group to other functionalities, such as aldehydes, carboxylic acids, or amines, could be modeled to understand the reaction mechanisms and to predict the optimal reaction conditions.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are key determinants of its physical properties and biological activity. Conformational analysis and molecular dynamics (MD) simulations can provide a detailed understanding of its dynamic behavior.
Key aspects to be explored are:
Potential Energy Surface Scanning: A systematic scan of the rotatable bonds, particularly the C-C bond of the hydroxymethyl group, would identify the stable conformers and the energy barriers between them.
Molecular Dynamics Simulations: MD simulations in different solvent environments would provide insights into the conformational flexibility of the molecule over time and how it interacts with its surroundings. This would be particularly important for understanding its behavior in biological systems.
Table 2: Hypothetical Dihedral Angles for the Most Stable Conformer of this compound.
| Dihedral Angle | Value (degrees) |
| O(isoxazole)-C5-C(methanol)-O(hydroxyl) | 60° |
| C4-C5-C(methanol)-O(hydroxyl) | -120° |
Note: The data in this table is hypothetical and for illustrative purposes.
In Silico Screening and Ligand-Based Design Methodologies
This compound can serve as a fragment or lead compound in drug discovery. In silico screening and ligand-based design are powerful computational techniques for identifying and optimizing potential drug candidates.
Applications in drug design would include:
Molecular Docking: The compound could be docked into the active sites of various protein targets to predict its binding affinity and mode of interaction. This would help in identifying potential biological targets.
Pharmacophore Modeling: The key chemical features of this compound that are essential for biological activity could be identified to create a pharmacophore model. This model could then be used to search large chemical databases for other molecules with similar features.
Quantitative Structure-Activity Relationship (QSAR): If a series of analogues with known biological activities were available, QSAR models could be developed to correlate their chemical structures with their activities, thereby guiding the design of more potent compounds.
Chemical Biology and Medicinal Chemistry Applications of Brominated and Hydroxymethylated Isoxazole Scaffolds
Isoxazole (B147169) as a Privileged Heterocyclic Scaffold in Early-Stage Drug Discovery
The isoxazole moiety is a prominent feature in numerous compounds with diverse pharmacological activities, making it a "privileged scaffold" in drug discovery. rsc.orgnih.govresearchgate.netnih.govrsc.org This five-membered heterocyclic ring is present in a variety of commercially available drugs, highlighting its importance in medicinal chemistry. nih.govrsc.org The structural characteristics of isoxazoles, including their electron-rich nature and the weak nitrogen-oxygen bond, contribute to their ability to engage in various non-covalent interactions with biological targets. rsc.orgnih.gov
The versatility of the isoxazole scaffold allows for the synthesis of a wide array of derivatives with tailored biological activities. rsc.orgnih.gov Its presence in drugs like the antibiotic sulfamethoxazole, the COX-2 inhibitor parecoxib, and the immunosuppressant leflunomide (B1674699) demonstrates the broad therapeutic potential of this heterocyclic system. nih.govijpca.org The ability of the isoxazole ring to serve as a bioisosteric replacement for other functional groups further enhances its utility in drug design, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. nih.gov The development of efficient synthetic methodologies, including metal-free approaches, has made isoxazole derivatives more accessible for high-throughput screening and lead optimization in early-stage drug discovery. researchgate.netnih.govrsc.org
In Vitro Studies on Biological Activities: Antimicrobial, Antiviral, Anti-inflammatory, and Anticancer Potential
Derivatives of isoxazole have demonstrated a broad spectrum of biological activities in in vitro studies, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. rsc.orgrsc.orgmdpi.comontosight.ai The specific biological activity is often dictated by the nature and position of substituents on the isoxazole ring.
Antimicrobial and Antiviral Activity: Isoxazole derivatives have shown promise as antimicrobial agents against both Gram-positive and Gram-negative bacteria. ijpca.orgijpca.orgresearchgate.net For instance, the presence of electron-withdrawing groups like nitro and chloro at the C-3 position and electron-donating groups like methoxy, dimethylamino, and bromine at the C-5 phenyl ring has been shown to enhance antibacterial activity. ijpca.org Some isoxazole-carboxamide derivatives have exhibited activity against Pseudomonas aeruginosa and Klebsiella pneumoniae. nih.govnih.gov In the realm of antiviral research, certain isoxazole nucleosides have displayed activity against herpes simplex viruses (HSV-1 and HSV-2) and several RNA viruses. nih.govgrowingscience.com Other isoxazole derivatives have been investigated for their activity against picornaviruses. acs.org
Anti-inflammatory Activity: The anti-inflammatory properties of isoxazole derivatives are well-documented. nih.govresearchgate.netscholarsresearchlibrary.comscholarsresearchlibrary.com Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade. rsc.orgnih.gov For example, certain isoxazole derivatives have shown potent inhibition of COX-2, an enzyme isoform that is often upregulated during inflammation. nih.gov The anti-inflammatory drug valdecoxib, which features an isoxazole core, is a selective COX-2 inhibitor. ijpca.org
Anticancer Potential: A significant body of research points to the anticancer potential of isoxazole-containing compounds. espublisher.comresearchgate.netnih.gov These derivatives have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action. nih.gov Some isoxazole derivatives induce apoptosis, inhibit tubulin polymerization, or act as inhibitors of enzymes crucial for cancer cell survival, such as histone deacetylases (HDACs) and aromatase. nih.govbohrium.com The presence of a bromine atom on the isoxazole scaffold has been noted in some studies to contribute to cytotoxic effects against cancer cells. nih.gov For example, a series of isoxazole-containing bromopyrrolidine alkaloid derivatives demonstrated antiproliferative activity against several human cancer cell lines. nih.gov
Below is a table summarizing the in vitro biological activities of select isoxazole derivatives.
| Compound Class | Biological Activity | Target/Mechanism | Reference(s) |
| Isoxazole-carboxamides | Antibacterial | Elastase, KPC-2 carbapenemase | nih.govnih.gov |
| Isoxazole nucleosides | Antiviral (HSV, RNA viruses) | Viral replication | nih.govgrowingscience.com |
| Substituted isoxazoles | Anti-inflammatory | COX-1, COX-2, 5-LOX inhibition | rsc.orgnih.govnih.gov |
| Brominated isoxazoles | Anticancer | Cytotoxicity | nih.gov |
| Isoxazole-containing alkaloids | Anticancer | Antiproliferative | nih.gov |
Mechanistic Investigations of Molecular Interactions with Biological Targets (e.g., Enzyme Inhibition, Receptor Binding)
Understanding the molecular interactions between isoxazole derivatives and their biological targets is crucial for rational drug design. Mechanistic studies, often employing techniques like molecular docking and X-ray crystallography, have shed light on how these compounds exert their effects at the molecular level.
A primary mechanism of action for many biologically active isoxazoles is enzyme inhibition. acs.org For instance, the anti-inflammatory activity of many isoxazole derivatives stems from their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov Molecular docking studies have revealed that these compounds can bind to the active site of both COX-1 and COX-2, with some derivatives showing selectivity for COX-2. nih.govnih.govnih.gov The isoxazole ring and its substituents can form key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the enzyme's active site. nih.gov For example, in one study, a 3,4-dimethoxy substitution on a phenyl ring and a chlorine atom on another phenyl ring attached to a 5-methyl-isoxazole core were shown to facilitate optimal binding within the secondary binding pocket of the COX-2 enzyme. nih.gov
In the context of cancer therapy, isoxazole-based compounds have been shown to target tubulin, a protein essential for cell division. nih.gov These compounds can bind to the taxane-binding site of tubulin, promoting its polymerization and leading to mitotic arrest and cell death. nih.gov Other isoxazole derivatives function as histone deacetylase (HDAC) inhibitors, which is another important mechanism for anticancer activity. nih.gov
Beyond enzyme inhibition, isoxazole derivatives can also modulate the activity of receptors. For example, the isoxazole ring is a key component of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), a specific agonist for the AMPA receptor, which is a subtype of ionotropic glutamate (B1630785) receptors in the central nervous system. mdpi.comwikipedia.org This highlights the potential of isoxazole scaffolds in the development of neuroactive compounds.
Structure-Activity Relationship (SAR) Studies of (4-Bromo-3-methylisoxazol-5-yl)methanol Analogues for Target Modulation
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how modifications to a chemical structure influence its biological activity. For isoxazole scaffolds, SAR studies have been instrumental in optimizing their therapeutic potential.
The position and nature of substituents on the isoxazole ring play a critical role in determining the biological activity and selectivity of the resulting compounds. rsc.org For instance, in a series of trisubstituted isoxazoles designed as allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt), SAR studies revealed the necessity of a hydrogen-bond donor moiety at the C-5 position of the isoxazole ring for potent activity. acs.org The introduction of a fluoro substituent at the ortho position of a benzoic acid moiety was also found to be well-tolerated. dundee.ac.uk
In the context of antimicrobial activity, SAR studies have shown that the presence of electron-withdrawing groups such as trifluoro and chloro can enhance the inhibitory effects of isoxazole derivatives. rsc.org Similarly, for anticancer activity, the presence of electron-withdrawing groups like fluorine, chlorine, and bromine has been found to be significant, with an ortho-substituted bromo compound demonstrating notable cytotoxic effects. nih.gov
For anti-inflammatory isoxazole derivatives targeting COX enzymes, SAR studies have indicated that hydrophobic substituents can enhance affinity for the COX-2 active site. rsc.org The selectivity for COX-2 over COX-1 can also be modulated by structural modifications.
The following table provides a conceptual summary of SAR trends for isoxazole derivatives based on literature findings.
| Structural Modification | Impact on Biological Activity | Example Target | Reference(s) |
| Electron-withdrawing group (e.g., -F, -Cl, -Br) at C-4 or on a phenyl substituent | Increased antimicrobial and anticancer activity | Bacterial enzymes, Cancer cell lines | rsc.orgnih.gov |
| Hydrogen-bond donor at C-5 | Essential for potent receptor binding | RORγt | acs.org |
| Hydrophobic substituents | Enhanced COX-2 affinity and selectivity | COX-2 | rsc.org |
| Methoxy groups on phenyl substituents | Enhanced antileishmanial and anticancer activity | Leishmania parasites, Cancer cell lines | mdpi.com |
Development of Biochemical Probes and Tool Compounds Based on the Isoxazole Core
The versatility of the isoxazole scaffold extends to its use in the development of biochemical probes and tool compounds. These molecules are essential for studying biological processes and validating drug targets. The isoxazole core can be incorporated into probes designed for various applications, including photoaffinity labeling to identify the binding partners of a particular compound.
For example, novel isoxazole-based diazide probes have been designed and synthesized for use in Binding Ensemble Profiling with Photoaffinity Labeling (BEProFL) experiments. nih.gov These probes have shown potent inhibitory activity against histone deacetylases (HDACs), specifically HDAC3, and can be used to study the interactions of these enzymes in a cellular context. nih.gov The isoxazole heterocycle in these probes provides a crucial structural kink, and its heteroatoms can be oriented towards the solvent, while the opposite side interacts with the protein. nih.gov
The development of such probes allows for a deeper understanding of the mechanism of action of isoxazole-based drugs and can aid in the discovery of new therapeutic targets. The ability to attach reporter groups or photoactivatable moieties to the isoxazole scaffold without significantly compromising its biological activity is a key advantage in the design of these chemical tools.
Applications in Advanced Materials Science Research
Photochromic Properties and Materials Development
Research into photochromic materials often involves molecules that can undergo reversible transformations between two isomers with different absorption spectra upon light irradiation. While some diarylethenes incorporating an isoxazole (B147169) moiety have been synthesized and shown to exhibit photochromism, there is no available research that specifically investigates the photochromic behavior of (4-Bromo-3-methylisoxazol-5-yl)methanol. The influence of the bromo and methyl substituents on the isoxazole ring, in conjunction with the methanol (B129727) group, on the photo-switching properties remains an un-investigated area.
Integration into Electrochemical Probes and Sensors
The field of electrochemical sensors often utilizes molecules with specific recognition sites that can interact with target analytes, leading to a measurable change in an electrochemical signal. Isoxazole derivatives have been explored as components of chemosensors due to their ability to coordinate with metal ions or participate in hydrogen bonding interactions. For instance, some isoxazole sulfonates have been studied for their electrochemical behavior and DNA binding activity. However, there are no published studies detailing the synthesis or application of this compound as an electrochemical probe or sensor.
Exploration in Dye-Sensitized Solar Cell Architectures
Dye-sensitized solar cells (DSSCs) rely on sensitizer (B1316253) dyes to absorb light and inject electrons into a semiconductor. The design of these dyes often involves donor-π-acceptor (D-π-A) structures. While various heterocyclic compounds have been incorporated as part of the π-bridge or acceptor units in organic dyes for DSSCs, there is no specific research that reports the use of this compound in this context. The potential of this specific isoxazole derivative as a building block for a sensitizer dye has not been explored in the available literature.
Research into High-Energy Materials
The development of high-energy materials (HEMs) focuses on compounds that can release large amounts of energy upon decomposition. Certain nitrogen-rich heterocyclic compounds are known to be energetic. While there has been research into isoxazole-containing energetic materials, such as the synthesis of bis-isoxazole tetranitrate (BITN) by Army scientists, no studies have been found that investigate this compound as a precursor or a component in the synthesis of high-energy materials.
Liquid Crystalline Material Development
Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. The molecular shape and polarity of a compound are crucial for its liquid crystalline behavior. The rigid and polar nature of the isoxazole ring has led to the synthesis of various isoxazole-containing liquid crystals. Research has shown that the incorporation of isoxazole rings can influence the mesophase behavior of the resulting materials. However, the specific compound this compound has not been reported in the literature as a component of a liquid crystalline material, and its potential to act as a mesogen or part of a mesogenic structure remains unknown.
Agrochemical Research and Development Applications
Investigation of Insecticidal Potential of Isoxazole (B147169) Derivatives
The insecticidal properties of isoxazole derivatives have been a subject of considerable research, with many compounds showing potent activity against a variety of insect pests. These compounds often act on the nervous system of insects, leading to paralysis and death. The insect gamma-aminobutyric acid (GABA) receptor is a key target for a number of insecticides. nih.gov
A study on 4,5-disubstituted 3-isoxazolols, which are structurally related to the compound of interest, revealed their activity as competitive antagonists of housefly GABA receptors. nih.govresearchgate.net This antagonism disrupts the normal functioning of the insect's nervous system. One of the synthesized analogs, 4-(3-Biphenylyl)-5-carbamoyl-3-isoxazolol, exhibited moderate insecticidal activity against houseflies, with a lethal dose (LD50) value of 5.6 nmol/fly. nih.gov
Furthermore, research into isoxazoline (B3343090) derivatives, a related class of compounds, has led to the development of novel insecticides. A series of acylthiourea-containing isoxazoline derivatives were synthesized and tested for their insecticidal activity against the diamondback moth (Plutella xylostella). mdpi.com One of the standout compounds from this study, designated as compound 32, demonstrated exceptional potency with a median lethal concentration (LC50) of 0.26 mg/L. mdpi.com This was significantly more effective than the commercial insecticides ethiprole (B1671408) (LC50 = 3.81 mg/L) and avermectin (B7782182) (LC50 = 12.32 mg/L). mdpi.com The proposed mode of action for this compound is also the insect GABA receptor. mdpi.com
Another study focused on aryl isoxazoline derivatives containing a pyrazole-5-carboxamide motif. These compounds showed excellent insecticidal activity against the oriental armyworm (Mythimna separata). nih.gov The most active compound in this series, IA-8, was found to be comparable in efficacy to the commercial insecticide fluralaner. nih.gov
The following table summarizes the insecticidal activity of selected isoxazole and isoxazoline derivatives against various insect pests.
Insecticidal Activity of Selected Isoxazole and Isoxazoline Derivatives
| Compound | Target Pest | Activity (LC50/LD50) | Reference |
|---|---|---|---|
| 4-(3-Biphenylyl)-5-carbamoyl-3-isoxazolol | Housefly (Musca domestica) | 5.6 nmol/fly (LD50) | nih.gov |
| Compound 32 (acylthiourea-containing isoxazoline) | Diamondback moth (Plutella xylostella) | 0.26 mg/L (LC50) | mdpi.com |
| Ethiprole (Commercial Insecticide) | Diamondback moth (Plutella xylostella) | 3.81 mg/L (LC50) | mdpi.com |
| Avermectin (Commercial Insecticide) | Diamondback moth (Plutella xylostella) | 12.32 mg/L (LC50) | mdpi.com |
| Compound IA-8 (aryl isoxazoline derivative) | Oriental armyworm (Mythimna separata) | Comparable to Fluralaner | nih.gov |
These findings underscore the potential of the isoxazole scaffold, and by extension "(4-Bromo-3-methylisoxazol-5-yl)methanol", as a building block for the development of new and effective insecticides.
Studies on Acaricidal Activity
In addition to their insecticidal properties, isoxazole derivatives have also been investigated for their effectiveness against mites and ticks. Acaricides are crucial for protecting crops and livestock from the damage caused by these arachnids.
Research has shown that isoxazole-containing derivatives of the natural product podophyllotoxin (B1678966) exhibit significant acaricidal activity. nih.gov While podophyllotoxin itself showed minimal activity against Tetranychus cinnabarinus, its isoxazole derivatives demonstrated more effective acaricidal action. nih.gov
A study focused on the design and synthesis of novel oxazolines (a related heterocyclic compound class) containing sulfonate moieties for their acaricidal activities against the carmine (B74029) spider mite (Tetranychus cinnabarinus). Many of the synthesized compounds displayed good ovicidal and larvicidal activities. acs.org Notably, a tert-butylphenyl-substituted compound exhibited superior larvicidal (LC50 = 0.022 ± 0.009 mg/L) and ovicidal (LC50 = 0.044 ± 0.020 mg/L) activity compared to the commercial acaricide etoxazole (B1671765) (larvicidal LC50 = 0.091 ± 0.051 mg/L and ovicidal LC50 = 0.095 ± 0.059 mg/L). acs.org
The data below highlights the acaricidal efficacy of a selected oxazoline (B21484) derivative.
Acaricidal Activity of a Selected Oxazoline Derivative Against Tetranychus cinnabarinus
| Compound | Activity Type | Efficacy (LC50 in mg/L) | Reference |
|---|---|---|---|
| tert-butylphenyl-substituted oxazoline | Larvicidal | 0.022 ± 0.009 | acs.org |
| Ovicidal | 0.044 ± 0.020 | acs.org | |
| Etoxazole (Commercial Acaricide) | Larvicidal | 0.091 ± 0.051 | acs.org |
| Ovicidal | 0.095 ± 0.059 | acs.org |
These results suggest that the core isoxazole structure present in "this compound" could be a valuable template for the discovery of new acaricidal agents.
Herbicidal Activity and Crop Protection Applications of Related Isoxazole Compounds
The isoxazole ring is a key component in several commercially successful herbicides. These compounds are effective in controlling a wide range of broadleaf and grassy weeds in various crops.
A series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides were designed and synthesized, showing notable herbicidal activity. nih.gov For instance, compound I-26 exhibited 100% inhibition against common purslane (Portulaca oleracea) and velvetleaf (Abutilon theophrasti) at a concentration of 10 mg/L in laboratory bioassays. nih.gov In post-emergence tests, compound I-05 showed excellent herbicidal activity against barnyard grass (Echinochloa crus-galli) and velvetleaf at an application rate of 150 g/ha. nih.gov The mode of action for some of these compounds is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical enzyme in plant pigment biosynthesis. nih.gov
Another study focused on novel 6-indazolyl-2-picolinic acids, which, while not isoxazoles themselves, are part of a broader search for new herbicidal molecules. This research demonstrated that many of the synthesized compounds could completely control certain weeds at a dosage of 250 g/ha. mdpi.com
The following table provides an overview of the herbicidal activity of selected isoxazole derivatives.
Herbicidal Activity of Selected Isoxazole Derivatives
| Compound | Target Weed(s) | Application Rate/Concentration | Inhibition/Control | Reference |
|---|---|---|---|---|
| Compound I-26 | Portulaca oleracea, Abutilon theophrasti | 10 mg/L | 100% | nih.gov |
| Compound I-05 | Echinochloa crus-galli, Abutilon theophrasti | 150 g/ha (post-emergence) | Excellent | nih.gov |
The established herbicidal efficacy of numerous isoxazole-based compounds suggests that "this compound" could serve as a valuable intermediate or lead structure in the development of novel herbicides for effective weed management in agriculture.
Future Research Directions and Interdisciplinary Perspectives
Emerging Synthetic Strategies for Highly Functionalized Isoxazoles
The synthesis of isoxazoles has traditionally relied on methods like 1,3-dipolar cycloaddition and the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. researchgate.netyoutube.com However, the demand for structurally diverse and complex isoxazole (B147169) derivatives necessitates the development of more advanced and efficient synthetic strategies.
Recent progress has focused on transition metal-catalyzed reactions, which offer novel pathways to functionalized isoxazoles. researchgate.net For instance, copper-catalyzed cycloaddition reactions provide a regioselective route to 3,5-disubstituted isoxazoles. nih.gov Future work could expand on these methods to allow for the precise installation of various functional groups at all positions of the isoxazole ring. The development of direct C-H functionalization techniques for the isoxazole core is a particularly promising avenue, as it would enable the late-stage modification of isoxazole-containing molecules, streamlining the synthesis of complex derivatives. rsc.orgresearchgate.net
Furthermore, multicomponent reactions (MCRs) are gaining traction as a powerful tool for building molecular complexity in a single step. mdpi.comnih.gov Designing novel MCRs that incorporate diverse building blocks to generate highly substituted isoxazoles like (4-Bromo-3-methylisoxazol-5-yl)methanol in a convergent and atom-economical manner is a key area for future exploration.
Exploration of Novel Reactivity and Unprecedented Transformations
The inherent reactivity of the isoxazole ring, characterized by a labile N-O bond, can be harnessed for novel chemical transformations. researchgate.net While the ring is generally stable, it can undergo cleavage under specific reductive or basic conditions, providing access to valuable difunctionalized intermediates. researchgate.net Future research could focus on selectively triggering this ring-opening under mild and controlled conditions to generate synthetically useful building blocks that are otherwise difficult to access.
The substituents on the isoxazole ring of this compound—the bromine atom, methyl group, and hydroxymethyl group—offer multiple handles for further chemical manipulation. The bromine atom is a prime site for cross-coupling reactions, enabling the introduction of a wide array of aryl, alkyl, and other functional groups. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing a gateway to a diverse range of derivatives. Investigating the interplay of these functional groups and their influence on the reactivity of the isoxazole core will be crucial. For instance, exploring intramolecular reactions initiated by transformations of the hydroxymethyl group could lead to the synthesis of novel fused heterocyclic systems. mdpi.com
Advanced Computational Modeling for Predictive Chemistry and Materials Design
Computational chemistry offers a powerful toolkit for understanding and predicting the properties and reactivity of isoxazole derivatives. Quantum chemical calculations can be employed to elucidate reaction mechanisms, predict regioselectivity, and rationalize the observed reactivity of functionalized isoxazoles. acs.org For a molecule like this compound, computational models can predict its conformational preferences, electronic properties, and potential sites of reactivity, thereby guiding synthetic efforts.
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of isoxazole derivatives with their biological activities. nih.gov By building predictive models based on a dataset of known isoxazole inhibitors of a particular biological target, researchers can rationally design new analogs with improved potency and selectivity. nih.gov Molecular docking and molecular dynamics simulations can provide insights into the binding modes of isoxazole-based ligands with their protein targets, aiding in the design of next-generation therapeutic agents. acs.orgresearchgate.net
In the realm of materials science, computational modeling can be used to predict the electronic and photophysical properties of isoxazole-containing polymers and organic materials, potentially leading to the development of novel semiconductors and dyes. researchgate.net
Integration of Chemical Biology with Systems Biology for Deeper Mechanistic Understanding
Isoxazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govnih.govipinnovative.com While traditional chemical biology approaches have been successful in identifying the molecular targets of some isoxazole-based drugs, a deeper understanding of their mechanism of action requires a more holistic approach.
Systems biology, which aims to understand the complex interactions within biological systems, can provide a powerful framework for elucidating the effects of isoxazole compounds on cellular networks. wikipedia.org By integrating data from genomics, proteomics, and metabolomics, researchers can map the global cellular response to treatment with a specific isoxazole derivative. This approach can help to identify not only the primary target but also off-target effects and downstream signaling pathways that are modulated by the compound.
For a compound like this compound, future research could involve synthesizing fluorescently labeled or clickable analogs to enable its visualization and tracking within living cells. These chemical probes, in conjunction with systems-level analyses, will provide a more comprehensive picture of the compound's biological activity and potential therapeutic applications.
Sustainable and Eco-Friendly Approaches in Isoxazole Chemistry
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry, and the synthesis of isoxazoles is no exception. niist.res.in Future research will continue to focus on developing more environmentally benign methods for the preparation and functionalization of isoxazole derivatives.
This includes the use of greener solvents, such as water or bio-based solvents, and the development of catalyst systems that are recyclable and based on earth-abundant metals. nih.govniscpr.res.in Microwave-assisted and ultrasound-assisted synthesis have emerged as energy-efficient alternatives to conventional heating methods, often leading to shorter reaction times and higher yields. benthamdirect.comresearchgate.net
Solvent-free reaction conditions and the use of solid-supported reagents and catalysts are also attractive strategies for minimizing waste and simplifying product purification. nih.gov By embracing these sustainable and eco-friendly approaches, the chemical community can ensure that the exploration and application of isoxazole chemistry proceeds in an environmentally responsible manner.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (4-Bromo-3-methylisoxazol-5-yl)methanol?
- Methodological Answer : The compound can be synthesized via cyclization of pre-functionalized precursors. A common approach involves refluxing intermediates with phosphorus oxychloride (POCl₃) to facilitate cyclization, followed by quenching and purification. For example, analogous isoxazole derivatives were synthesized by reacting N-acylated intermediates with POCl₃ under reflux (4–6 hours), followed by extraction with dichloromethane and washing with NaHCO₃ to neutralize acidic byproducts . Recrystallization from ethanol yields pure crystals.
Q. How can researchers purify this compound effectively?
- Methodological Answer : Purification typically involves solvent extraction and recrystallization. After synthesis, the crude product is dissolved in dichloromethane, washed with 5% NaHCO₃ to remove acidic impurities, and dried over anhydrous Na₂SO₄. The solvent is evaporated, and the residue is recrystallized from ethanol or ethyl acetate/hexane mixtures to obtain high-purity crystals. This method is validated in studies on structurally similar brominated isoxazoles .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H-NMR : To confirm the presence of the methanol (-CH₂OH) group (δ ~3.5–4.5 ppm) and methyl/isoxazole protons.
- IR Spectroscopy : Detects O-H stretches (~3200–3400 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹).
- Melting Point Analysis : Validates purity (e.g., analogous compounds show sharp melting points: 168–172°C ).
- Elemental Analysis : Confirms empirical formula (e.g., C₆H₆BrNO₂).
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in brominated isoxazole derivatives?
- Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and SHELXD (for phase solving) is critical. For example, SHELX software has been widely used to determine bond lengths, angles, and crystal packing of brominated heterocycles, even with twinned or high-resolution data . Proper crystal mounting, data collection at low temperatures (e.g., 100 K), and iterative refinement against Fo² data are essential steps.
Q. How to address contradictions in reported spectral data for brominated isoxazoles?
- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, impurities, or tautomerism. For example, in studies of 5-aryl-isoxazoles, unexpected shifts in ¹H-NMR signals were traced to solvent polarity or trace acidic impurities. Researchers should:
- Compare data under identical conditions (solvent, concentration).
- Use deuterated solvents (e.g., DMSO-d₆) to avoid proton exchange artifacts.
- Validate assignments via 2D NMR (COSY, HSQC) .
Q. What strategies improve the thermal stability of this compound derivatives?
- Methodological Answer : Thermal stability can be probed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Substituent effects are critical:
- Electron-withdrawing groups (e.g., bromine) enhance stability by reducing electron density in the isoxazole ring.
- Steric hindrance : Bulky substituents at the 3-position (e.g., methyl) reduce decomposition rates.
- Data from analogous compounds show decomposition onset temperatures of ~200°C .
Q. How to design bioactivity studies for derivatives of this compound?
- Methodological Answer : Functionalize the methanol group to create esters or ethers for enhanced bioavailability. For example:
- Sulfonamide derivatives : React with sulfonyl chlorides to generate sulfonamide-linked analogs (e.g., sulfamethoxazole derivatives ).
- Acetylation : Protect the -OH group as an acetate for stability during biological assays.
- In vitro testing : Screen against bacterial or cancer cell lines using MTT assays, with IC₅₀ calculations for cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
